Dibutyl 2-butoxysuccinate

Catalog No.
S1912670
CAS No.
63842-87-5
M.F
C16H30O5
M. Wt
302.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl 2-butoxysuccinate

CAS Number

63842-87-5

Product Name

Dibutyl 2-butoxysuccinate

IUPAC Name

dibutyl 2-butoxybutanedioate

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

InChI

InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3

InChI Key

GGAWXQQNQGESAW-UHFFFAOYSA-N

SMILES

CCCCOC(CC(=O)OCCCC)C(=O)OCCCC

Canonical SMILES

CCCCOC(CC(=O)OCCCC)C(=O)OCCCC

Dibutyl 2-butoxysuccinate is an organic compound characterized by its molecular formula C16H30O5C_{16}H_{30}O_{5} and a molecular weight of approximately 302.41 g/mol. It is a colorless liquid at room temperature with a boiling point of about 274.5 °C and a melting point of -29.0 °C . This compound is also known by several other names, including dibutyl 2-butoxybutanedioate and dibutyl butoxybutanedioate, highlighting its structural features as an ester derived from succinic acid and butanol .

Due to the lack of information on Dibutyl 2-Butoxysuccinate's use in scientific research, there is no current data on its mechanism of action within biological systems or interaction with other compounds [, ].

Biodegradable Plasticizer

Due to growing environmental concerns, there is a rising demand for eco-friendly alternatives to traditional plasticizers. Research suggests that DBBS has promising qualities as a biodegradable plasticizer. Studies have demonstrated its compatibility with various polymers, and its susceptibility to microbial degradation indicates minimal environmental impact after disposal [1].

Source: 1:

Typical of esters, including hydrolysis, transesterification, and condensation reactions. Hydrolysis of the ester bond can occur in the presence of water, yielding 2-butoxybutanedioic acid and butanol. Additionally, it can undergo transesterification with different alcohols, leading to the formation of new esters .

Dibutyl 2-butoxysuccinate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction between succinic acid and butanol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Stobbe Condensation: This method involves the reaction of an aldehyde or ketone with an ester of succinic acid in the presence of a basic catalyst, leading to the formation of dibutyl 2-butoxysuccinate as a product .

Dibutyl 2-butoxysuccinate finds applications in various fields:

  • Solvent: It is used as a solvent in coatings and inks due to its ability to dissolve a wide range of substances.
  • Plasticizer: The compound can serve as a plasticizer in polymers, improving flexibility and workability.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds, particularly in organic synthesis.

Dibutyl 2-butoxysuccinate shares structural similarities with several other compounds. Here are some comparable compounds along with key differences:

CompoundMolecular FormulaKey Characteristics
Dibutyl PhthalateC16H22O4C_{16}H_{22}O_{4}Common plasticizer; known for endocrine disruption.
Diethyl SuccinateC10H18O4C_{10}H_{18}O_{4}Lighter ester; used in organic synthesis and solvents.
Dimethyl SuccinateC6H10O4C_{6}H_{10}O_{4}Smaller molecular size; utilized in various

XLogP3

3.6

Dates

Modify: 2023-08-16

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